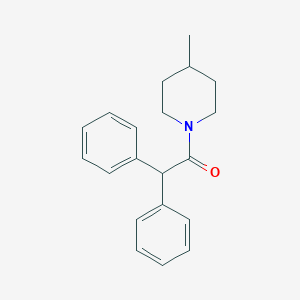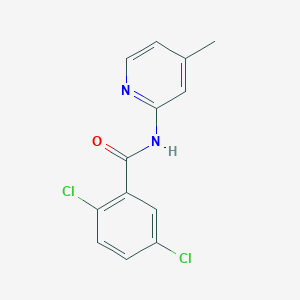![molecular formula C14H9N5OS2 B239722 N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B239722.png)
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide, also known as TTA-P2, is a small molecule that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in lab experiments is its specificity for PPARγ activation, which allows for targeted effects on gene expression. However, one limitation is its potential toxicity at high doses, which must be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide. One area of interest is its potential as a therapy for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of neurodegenerative disorders. Another area of interest is its potential as a therapy for obesity, as it has been shown to improve glucose metabolism and insulin sensitivity. Additionally, further studies are needed to determine the optimal dosing and delivery methods for N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in order to maximize its therapeutic potential.
Méthodes De Synthèse
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo thiophene with 4-amino-1,2,4-triazole-3-thiol to form 2-(4-amino-1,2,4-triazol-3-yl)thiophene. The resulting compound is then reacted with 4-bromoacetophenone to yield N-[4-(4-acetylphenyl)thiophen-2-yl]-1,2,4-triazole-3-thione, which is then converted to N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide through a final reaction with isocyanate.
Applications De Recherche Scientifique
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has also been found to improve glucose metabolism and insulin sensitivity, making it a potential therapy for diabetes. In addition, N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapy for neurodegenerative disorders.
Propriétés
Nom du produit |
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C14H9N5OS2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H9N5OS2/c20-12(11-2-1-7-21-11)16-10-5-3-9(4-6-10)13-18-19-8-15-17-14(19)22-13/h1-8H,(H,16,20) |
Clé InChI |
JYMVXSKFWHDTDX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)






![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)
